molecular formula C14H17BrN2O B2613556 (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone CAS No. 2320534-46-9

(2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Cat. No. B2613556
CAS RN: 2320534-46-9
M. Wt: 309.207
InChI Key: CXNHAAJLOCELNM-UHFFFAOYSA-N
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Description

(2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone, also known as BRD-K67924036, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives, which have been studied extensively for their pharmacological properties. In

Scientific Research Applications

(2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic properties. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Mechanism of Action

The exact mechanism of action of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins in the body, leading to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone exhibits potent anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone in lab experiments is its potent pharmacological properties. It has been found to exhibit strong activity in various assays, making it a useful tool for studying the mechanisms of inflammation, tumor growth, and neurological disorders. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate the exact mechanism of action and to determine the optimal dosage and administration route for this compound. In addition, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans. Finally, the development of novel derivatives of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone with improved pharmacological properties may lead to the discovery of new therapeutic agents for the treatment of various diseases.
In conclusion, (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone is a promising compound with potential therapeutic applications. Its potent pharmacological properties make it a useful tool for studying the mechanisms of inflammation, tumor growth, and neurological disorders. Further research is needed to fully understand its mechanism of action, toxicity, and potential applications in the field of medicine.

Synthesis Methods

The synthesis of (2-Bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone involves the reaction between 2-bromobenzoyl chloride and 3-pyrrolidin-1-ylazetidin-1-amine in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The product is then purified by column chromatography to obtain a pure compound with a high yield.

properties

IUPAC Name

(2-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-13-6-2-1-5-12(13)14(18)17-9-11(10-17)16-7-3-4-8-16/h1-2,5-6,11H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNHAAJLOCELNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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